Ethyl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate
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Overview
Description
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a piperidine moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the piperidine moiety and the functional groups. Common reagents used in these reactions include ethyl chloroformate, methylsulfonyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and HPLC, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-AMINO-4-(AMINOCARBONYL)-2-METHYL-3-FUROATE: Similar in structure but contains a furan ring instead of a thiophene ring.
ETHYL 1,2,3,5,6,7-HEXAHYDROIMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLATE: Contains an imidazo ring and is used in different chemical contexts.
Uniqueness
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring and a piperidine moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H23N3O6S2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H23N3O6S2/c1-4-25-16(22)11-9(2)12(13(17)20)26-15(11)18-14(21)10-5-7-19(8-6-10)27(3,23)24/h10H,4-8H2,1-3H3,(H2,17,20)(H,18,21) |
InChI Key |
XFRCRQWSARFOLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
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